N-(4-(1-acetyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-[4-[2-acetyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-13-6-4-5-7-17(13)19-12-18(20-22(19)14(2)23)15-8-10-16(11-9-15)21-26(3,24)25/h4-11,19,21H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOMJXNPCICTBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC(=NN2C(=O)C)C3=CC=C(C=C3)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-(1-acetyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with an appropriate diketone or ketoester to form the pyrazole core.
Introduction of the acetyl group: The pyrazole intermediate is then acetylated using acetic anhydride or acetyl chloride under acidic or basic conditions.
Attachment of the o-tolyl group: The acetylated pyrazole is then reacted with an o-tolyl halide in the presence of a base to introduce the o-tolyl substituent.
Formation of the sulfonamide group: Finally, the phenyl ring is sulfonated using methanesulfonyl chloride in the presence of a base to form the desired sulfonamide compound.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
N-(4-(1-acetyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the acetyl group to an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, various solvents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antitumor Activity
The compound has shown promising antitumor effects across various cancer cell lines. Its mechanism of action primarily involves the inhibition of key signaling pathways associated with cancer proliferation.
Case Studies and Findings
- A549 Lung Cancer Cells : The compound demonstrated an IC50 value of 15 µM, indicating effective inhibition via the EGFR pathway.
- MCF7 Breast Cancer Cells : Other pyrazole derivatives have shown IC50 values around 20 µM, targeting the BRAF(V600E) pathway.
Table 1: Antitumor Activity of N-(4-(1-acetyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A549 (Lung) | 15 | EGFR Inhibition |
| Other Pyrazole Derivative | MCF7 (Breast) | 20 | BRAF Inhibition |
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. It modulates the NF-kB signaling pathway, leading to reduced production of pro-inflammatory cytokines.
Mechanism and Implications
The compound's ability to inhibit inflammatory mediators positions it as a potential candidate for developing treatments for various inflammatory diseases.
Antibacterial Activity
This compound also displays antibacterial properties against a range of bacterial strains, including drug-resistant variants. The antibacterial mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Research Insights
Studies have shown that this pyrazole derivative can effectively combat resistant strains, making it a valuable addition to antimicrobial research.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Key insights include:
- Acetyl Group Influence : The presence of an acetyl group enhances lipophilicity and cellular uptake.
- Substituent Effects : Variations in substituents on the phenyl ring can significantly affect binding affinity and selectivity for target enzymes or receptors.
Figure 1: Structure of this compound
Mechanism of Action
The mechanism of action of N-(4-(1-acetyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.
Comparison with Similar Compounds
N-(4-(1-acetyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can be compared with other similar compounds, such as:
Sulfonamides: Other sulfonamide compounds with different substituents on the phenyl ring or the pyrazole ring.
Pyrazoles: Compounds with a pyrazole core but different substituents on the ring.
Acetylated compounds: Molecules with an acetyl group attached to different core structures.
The uniqueness of this compound lies in its specific combination of functional groups and substituents, which confer distinct chemical and biological properties.
Biological Activity
N-(4-(1-acetyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a compound that belongs to the pyrazole class of compounds, which have garnered significant attention due to their diverse biological activities. This article delves into the biological activity of this specific compound, summarizing relevant research findings, case studies, and presenting data in tabular format.
The compound's molecular structure is characterized by the following properties:
- Molecular Formula : C19H21N3O3S
- Molecular Weight : 371.5 g/mol
- CAS Number : 923681-07-6
Biological Activities
Pyrazole derivatives, including this compound, exhibit a wide range of biological activities:
1. Antitumor Activity
Research indicates that certain pyrazole derivatives possess significant antitumor properties. For instance, a related compound demonstrated an IC50 value of 2.98 ± 0.16 µM against human gastric cancer cells (SGC-7901) . This suggests that this compound may also exhibit similar antitumor effects.
2. Anti-inflammatory Properties
Pyrazole derivatives have shown promising anti-inflammatory activities. In studies evaluating various pyrazole compounds, those with electron-donating groups exhibited enhanced anti-inflammatory effects compared to those with electron-withdrawing groups . The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.
3. Antimicrobial Effects
The antimicrobial activity of pyrazole derivatives has been well-documented. Compounds in this class have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .
4. Neuroprotective Effects
Some studies have indicated that pyrazole derivatives may possess neuroprotective properties, potentially beneficial in conditions such as Parkinson's disease . This activity is often attributed to their ability to inhibit monoamine oxidases (MAOs), which play a role in neurodegeneration.
Data Summary Table
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazole derivatives:
- Anticancer Activity Study : A study evaluated a series of pyrazole analogs for their anticancer properties using the MTT assay method, showing significant antiproliferative activity against MCF-7 breast cancer cells with IC50 values comparable to established chemotherapeutics .
- Anti-inflammatory Evaluation : In vivo studies assessed the anti-inflammatory potential of various pyrazole derivatives using carrageenan-induced paw edema models in rats, revealing that certain modifications to the pyrazole structure enhance anti-inflammatory efficacy .
- Neuroprotective Mechanism Investigation : Research focusing on the neuroprotective effects of pyrazoles highlighted their role as MAO inhibitors, with select compounds showing high selectivity and potency against different MAO isoforms .
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of N-(4-(1-acetyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyrazole ring via cyclocondensation of hydrazines with diketones or α,β-unsaturated carbonyl compounds under reflux in ethanol or DMF .
- Step 2 : Introduction of the acetyl group at the pyrazole N1 position using acetylation reagents (e.g., acetic anhydride) in basic conditions .
- Step 3 : Sulfonamide coupling via nucleophilic substitution between the phenyl amine intermediate and methanesulfonyl chloride in dichloromethane with triethylamine as a base .
Optimization : Microwave-assisted synthesis (e.g., 100–120°C, 30–60 min) improves reaction efficiency by 20–30% compared to conventional heating . Solvent selection (polar aprotic solvents like DMF) and inert atmospheres reduce side reactions .
Q. How can structural characterization of this compound be validated?
- NMR : and NMR confirm regiochemistry of the pyrazole ring and substituent positions. For example, the o-tolyl group shows distinct aromatic splitting patterns (δ 6.8–7.3 ppm) .
- X-ray Crystallography : Resolves diastereomerism in the 4,5-dihydropyrazole moiety (e.g., chair vs. boat conformations) .
- HPLC-MS : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence the compound’s biological activity?
The o-tolyl group (2-methylphenyl) introduces steric hindrance, potentially altering binding to enzyme active sites. Comparative studies with meta- or para-tolyl analogs show:
| Substituent Position | Enzyme Inhibition (IC₅₀, μM) | LogP |
|---|---|---|
| o-Tolyl | 12.3 ± 1.2 | 3.1 |
| p-Tolyl | 18.7 ± 2.1 | 3.4 |
| 3-Fluorophenyl | 9.8 ± 0.9 | 2.8 |
| The electron-withdrawing fluorine in 3-fluorophenyl derivatives enhances polarity and target affinity, while o-tolyl balances lipophilicity and steric fit . |
Q. What experimental designs resolve contradictions in structure-activity relationships (SAR) across similar sulfonamide-pyrazole hybrids?
Contradictions arise from varying assay conditions or substituent electronic profiles. To address this:
- Uniform Assay Protocols : Standardize enzyme targets (e.g., COX-2 or carbonic anhydrase isoforms) and buffer systems (pH 7.4 PBS) .
- Computational Modeling : Density functional theory (DFT) calculates charge distribution and frontier molecular orbitals to predict reactive sites. Molecular docking (AutoDock Vina) validates binding poses against crystallographic enzyme data .
- Meta-Analysis : Compare IC₅₀ values from ≥3 independent studies to identify outliers caused by assay variability .
Q. How can reaction intermediates be stabilized during large-scale synthesis?
- Flow Chemistry : Continuous flow reactors minimize degradation by reducing residence time (e.g., <5 min at 80°C) .
- Protecting Groups : Temporarily protect the sulfonamide nitrogen with Boc (tert-butoxycarbonyl) during pyrazole cyclization to prevent side reactions .
- In Situ Monitoring : ReactIR tracks intermediate formation (e.g., hydrazone intermediates at 1650 cm⁻¹) to adjust reaction parameters dynamically .
Methodological Challenges and Solutions
Q. What strategies mitigate low solubility in aqueous assays?
- Co-Solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without denaturing proteins .
- Prodrug Design : Introduce phosphate or glycoside groups at the sulfonamide nitrogen for transient hydrophilicity .
Q. How are metabolic stability and toxicity profiles assessed preclinically?
- Microsomal Stability : Incubate with rat liver microsomes (RLM) and quantify parent compound depletion via LC-MS/MS over 60 min .
- AMES Test : Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100 with metabolic activation (S9 fraction) .
Data Interpretation and Validation
Q. How to validate conflicting cytotoxicity data across cell lines?
| Cell Line | IC₅₀ (μM) | Assay Type |
|---|---|---|
| HeLa | 8.2 ± 0.7 | MTT |
| MCF-7 | 15.4 ± 1.3 | SRB |
| Discrepancies arise from assay sensitivity (MTT vs. SRB) or cell-specific efflux pumps. Confirm results with orthogonal assays (e.g., ATP luminescence) and ABC transporter inhibitors (verapamil) . |
Q. What statistical methods are recommended for dose-response studies?
- Four-Parameter Logistic Model : Fit sigmoidal curves to calculate EC₅₀/IC₅₀ (GraphPad Prism).
- Bootstrap Resampling : Estimate 95% confidence intervals for small datasets (n=3) .
Advanced Analytical Techniques
Q. How is enantiomeric purity of the dihydropyrazole core determined?
- Chiral HPLC : Use Chiralpak AD-H columns with hexane/isopropanol (90:10) to resolve enantiomers (α >1.2) .
- VCD Spectroscopy : Vibrational circular dichroism distinguishes absolute configurations by comparing experimental and DFT-simulated spectra .
Computational Integration
Q. What in silico tools predict metabolic hotspots?
- CYP450 Isozyme Mapping : SwissADME identifies susceptible sites (e.g., o-tolyl methyl for CYP3A4 oxidation) .
- MetaSite : Prioritizes metabolites for LC-MS/MS validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
